6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family. This compound is characterized by the presence of bromine, fluorine, and a benzoxazinone core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 2-bromo-4-fluorobenzoyl chloride.
Formation of Intermediate: The reaction between 2,4-difluoroaniline and 2-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of substituted benzoxazinones.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 2-Bromo-4,5-difluorophenylboronic acid
- 2,6-Difluorophenylboronic acid
Uniqueness
6-Bromo-2-(2,4-difluorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H6BrF2NO2 |
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Molecular Weight |
338.10 g/mol |
IUPAC Name |
6-bromo-2-(2,4-difluorophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H6BrF2NO2/c15-7-1-4-12-10(5-7)14(19)20-13(18-12)9-3-2-8(16)6-11(9)17/h1-6H |
InChI Key |
YUDFMCVLOHLKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Origin of Product |
United States |
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